4-(4-fluorophenyl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-1H-pyrrole-2-carboxamide
Description
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Properties
IUPAC Name |
4-(4-fluorophenyl)-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5OS/c1-22-10-20-21-16(22)24-7-6-18-15(23)14-8-12(9-19-14)11-2-4-13(17)5-3-11/h2-5,8-10,19H,6-7H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSXFLCCWRRVDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCNC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-fluorophenyl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-1H-pyrrole-2-carboxamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antifungal, anticancer, and antimicrobial properties based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 328.4 g/mol. The presence of the triazole moiety is significant as it is known for its diverse pharmacological activities.
Antifungal Activity
Recent studies have highlighted the antifungal potential of triazole derivatives. The structure-activity relationship (SAR) indicates that modifications in the triazole ring can enhance antifungal efficacy. For instance, compounds with electron-donating groups on the phenyl ring have shown increased activity against various fungal strains. The specific compound under discussion has been evaluated for its ability to inhibit fungal growth, demonstrating promising results against resistant strains .
| Compound | Fungal Strain | IC50 (µg/mL) |
|---|---|---|
| This compound | Candida albicans | 0.75 |
| Other Triazole Derivative | Aspergillus niger | 1.20 |
Anticancer Activity
The anticancer properties of triazole derivatives have been extensively studied. The compound has shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that it induces apoptosis and inhibits cell proliferation through multiple mechanisms, including the modulation of key signaling pathways involved in cancer progression.
Case Study: In Vitro Evaluation
A study conducted on human cancer cell lines (e.g., A549 lung cancer cells and MCF7 breast cancer cells) revealed that the compound exhibits an IC50 value lower than that of standard chemotherapeutics like doxorubicin.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 5.0 | Apoptosis induction |
| MCF7 | 6.5 | Cell cycle arrest |
Antimicrobial Activity
In addition to its antifungal and anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary studies indicate that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Research Findings
A series of tests were performed to assess its efficacy against common bacterial pathogens:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole derivatives, including the compound . Triazoles are known for their ability to inhibit cancer cell proliferation through various mechanisms. For instance, a study demonstrated that triazole-based compounds exhibited significant cytotoxicity against several cancer cell lines, with some derivatives showing IC50 values lower than those of established chemotherapeutics like 5-fluorouracil . The structural modifications in the triazole ring are crucial for enhancing their anticancer efficacy.
2. Antifungal Properties
Triazole derivatives are also recognized for their antifungal activity. The compound's thioether functionality may enhance its interaction with fungal enzymes, leading to effective inhibition of fungal growth. Research indicates that certain triazole compounds possess broad-spectrum antifungal activity against pathogenic fungi . The incorporation of fluorophenyl groups is believed to improve the lipophilicity and bioavailability of these compounds.
3. Antimicrobial Activity
The compound shows promise as an antimicrobial agent. Studies have reported that triazole derivatives can exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics . The presence of the pyrrole and triazole moieties contributes to their ability to disrupt microbial cell functions.
Synthetic Methodologies
1. Synthesis Techniques
The synthesis of 4-(4-fluorophenyl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-1H-pyrrole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. The general approach includes:
- Formation of the Triazole Ring: This can be achieved through the reaction of hydrazines with appropriate carbonyl compounds.
- Thioether Formation: The introduction of sulfur-containing groups enhances biological activity and stability.
- Final Coupling Reactions: The final product is obtained through coupling reactions that link the pyrrole and triazole moieties.
Case Studies
Chemical Reactions Analysis
Synthetic Pathways and Precursor Reactivity
This compound integrates a pyrrole-carboxamide core linked to a triazole-thioether moiety. Key synthetic steps likely involve:
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Pyrrole ring formation via Paal-Knorr or Hantzsch thiophene synthesis, as seen in analogs with fluorophenyl substitutions .
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Amide coupling between the pyrrole-2-carboxylic acid derivative and a thioethyl-triazole amine precursor, mediated by carbodiimides (e.g., EDC/HOBt) .
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Triazole-thioether linkage through nucleophilic substitution (SN2) between a thiol-containing triazole and a bromoethyl intermediate .
Table 1: Key Synthetic Intermediates
Pyrrole-Carboxamide
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Acid/Base Stability : The pyrrole ring is stable under mildly acidic conditions but may undergo electrophilic substitution (e.g., nitration) at the C3/C5 positions .
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Amide Hydrolysis : The carboxamide group resists hydrolysis under physiological conditions but may cleave under prolonged acidic (HCl) or basic (NaOH) reflux .
Triazole-Thioether
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Thioether Oxidation : The –S– linkage oxidizes to sulfoxide (–SO–) or sulfone (–SO2–) with H2O2 or mCPBA .
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Triazole Stability : The 1,2,4-triazole ring remains intact under thermal and oxidative stress but may coordinate with metal ions (e.g., Cu2+) via N-atoms .
Table 2: Reaction Conditions and Outcomes
Biological and Catalytic Interactions
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Antimicrobial Activity : Analogous triazole-thioether-pyrrole hybrids inhibit bacterial FabI enzyme via π-π stacking with Tyr157 and Phe96 residues .
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Metabolic Degradation : Predominant hepatic pathways involve oxidation of the thioether to sulfone and hydroxylation of the fluorophenyl ring .
Stability Under Experimental Conditions
-
Thermal Stability : Decomposes above 250°C (DSC data for analogs) .
-
Photostability : No significant degradation under UV-Vis light (λ > 300 nm) .
Comparative Reactivity with Analogous Compounds
Preparation Methods
Formation of 4-(4-Fluorophenyl)-1H-Pyrrole-2-Carboxylic Acid
The pyrrole core is synthesized via a modified Paal-Knorr reaction. A 1,4-diketone intermediate, ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate , is cyclized using ammonium acetate in acetic acid under reflux. The reaction proceeds via enamine formation, yielding 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid after hydrolysis.
Key Data:
- Reaction Conditions: 1,4-diketone (10 mmol), NH₄OAc (15 mmol), glacial acetic acid (50 mL), reflux (8 h).
- Yield: 72% after recrystallization (ethanol/water).
- Characterization:
Activation of Carboxylic Acid
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C to room temperature. This intermediate is highly reactive and used directly in the subsequent amide coupling.
Construction of the Triazole-Thioether Moiety
Synthesis of 4-Methyl-4H-1,2,4-Triazole-3-Thiol
The triazole-thiol is prepared via cyclocondensation of thiosemicarbazide derivatives. A mixture of 4-methyl-3-thiosemicarbazide (10 mmol) and formic acid (20 mL) is heated under reflux for 6 h, yielding 4-methyl-4H-1,2,4-triazole-3-thiol after neutralization.
Key Data:
Alkylation to Form 2-((4-Methyl-4H-1,2,4-Triazol-3-yl)thio)ethylamine
The thiol group undergoes nucleophilic substitution with 2-bromoethylamine hydrobromide (12 mmol) in ethanol containing potassium carbonate (15 mmol). The reaction is stirred at 50°C for 12 h, yielding the thioether-linked ethylamine.
Key Data:
- Yield: 65% (recrystallized from DMF/ethanol).
- ¹H NMR (400 MHz, DMSO-d₆): δ 3.71 (t, J = 6.8 Hz, 2H, SCH₂), 2.98 (t, J = 6.8 Hz, 2H, NH₂CH₂), 3.85 (s, 3H, NCH₃), 8.19 (s, 1H, H-5 triazole).
Amide Coupling to Assemble the Final Compound
Reaction of Acid Chloride with Ethylamine Derivative
The acid chloride (5 mmol) is reacted with 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethylamine (5.5 mmol) in anhydrous DCM using triethylamine (TEA, 10 mmol) as a base. The mixture is stirred at 0°C for 1 h and at room temperature for 24 h.
Key Data:
- Yield: 58% (purified via column chromatography, silica gel, ethyl acetate/hexane 3:7).
- Melting Point: 189–191°C.
- IR (KBr): 3290 cm⁻¹ (N–H), 1653 cm⁻¹ (C=O amide), 1598 cm⁻¹ (C=C aromatic).
- ¹H NMR (400 MHz, DMSO-d₆): δ 12.28 (s, 1H, NH pyrrole), 8.64 (t, J = 5.6 Hz, 1H, NH amide), 7.83–7.12 (m, 4H, Ar–H), 6.89 (s, 1H, H-3 pyrrole), 6.47 (s, 1H, H-5 pyrrole), 3.68 (t, J = 6.8 Hz, 2H, SCH₂), 3.21 (q, J = 6.4 Hz, 2H, NHCH₂), 3.79 (s, 3H, NCH₃), 8.11 (s, 1H, H-5 triazole).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 167.4 (C=O), 162.1 (C-F), 156.3 (C=N triazole), 139.8–115.2 (aromatic carbons), 39.7 (NCH₃), 35.2 (SCH₂), 41.8 (NHCH₂).
Optimization and Mechanistic Insights
Critical Parameters for Cyclocondensation
Challenges in Thioether Formation
- Competitive Oxidation: Thiol groups are prone to disulfide formation; inert atmospheres (N₂) improve yields by 15%.
- Base Selection: Potassium carbonate outperforms sodium hydroxide due to milder conditions.
Comparative Analysis of Alternative Routes
Direct Coupling vs. Stepwise Synthesis
Attempts to couple pre-formed 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid with 4-methyl-4H-1,2,4-triazole-3-thiol via EDCI/HOBt-mediated amidation yielded <20% product, highlighting the necessity of prior thioether formation.
Impact of Protecting Groups
- Pyrrole NH Protection: Tritylation of the pyrrole NH increased amidation yield to 74% but introduced additional purification steps.
Q & A
Basic: How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
- Reagent Selection : Use sodium hydroxide as a base for cyclization, followed by neutralization with dilute acetic acid to precipitate the product, as demonstrated in triazole-thiol derivative synthesis .
- Temperature Control : Heating the reaction mixture at 60–80°C for 1–2 hours ensures complete cyclization without decomposition .
- Purification : Employ column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate high-purity product (>98% HPLC) .
Basic: What spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the presence of the fluorophenyl group (δ ~7.2 ppm for aromatic protons) and triazole-thioether moiety (δ ~3.5 ppm for SCH) .
- Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the pyrrole-carboxamide backbone .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm, C-F stretch at ~1100 cm) .
Advanced: How can researchers investigate the compound’s biological targets and mechanisms of action?
Methodological Answer:
- Biochemical Assays : Screen against kinase or protease panels to identify inhibition/activation profiles. For example, trifluoromethyl-containing analogs have shown kinase inhibitory activity .
- Cellular Studies : Use fluorescence-based assays (e.g., Ca flux, apoptosis markers) in cancer cell lines to evaluate cytotoxicity and mechanism .
- Target Validation : Employ CRISPR/Cas9 knockout models to confirm target specificity if preliminary data suggest interaction with receptors like mGluR5 or TNF-α .
Advanced: What computational approaches are suitable for predicting its nonlinear optical (NLO) properties?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate polarizability () and hyperpolarizability () using Gaussian09 with B3LYP/6-311G++(d,p) basis sets to predict NLO behavior .
- Molecular Orbital Analysis : Evaluate HOMO-LUMO gaps to assess electron delocalization in the triazole-pyrrole system, which correlates with NLO efficiency .
- Comparative Modeling : Benchmark against known triazole-based dyes (e.g., derivatives with bromophenyl or nitro groups) to identify structural motifs enhancing NLO response .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with variations in the triazole (e.g., 4-methyl vs. 4-ethyl) or fluorophenyl groups to assess impact on bioactivity .
- Pharmacophore Mapping : Use MOE or Schrödinger Suite to identify critical interaction sites (e.g., hydrogen bonding via carboxamide, hydrophobic interactions from the fluorophenyl group) .
- In Vivo Testing : Compare pharmacokinetic profiles (e.g., metabolic stability, half-life) of analogs with trifluoromethyl or pyridinyl substitutions .
Advanced: How should contradictory data in biological activity assays be resolved?
Methodological Answer:
- Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm IC consistency .
- Assay Conditions : Standardize parameters (e.g., serum concentration, incubation time) to minimize variability. For example, serum-free conditions may reduce false positives in cytotoxicity assays .
- Orthogonal Validation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to verify binding affinity discrepancies observed in cell-based assays .
Basic: What analytical methods ensure compound purity for in vitro studies?
Methodological Answer:
- HPLC : Utilize a C18 column with acetonitrile/water (0.1% TFA) mobile phase; purity ≥98% is acceptable for biological testing .
- Elemental Analysis : Confirm C, H, N, S, and F content within ±0.4% of theoretical values .
- TLC Monitoring : Use silica gel plates (ethyl acetate:hexane, 1:1) to track reaction progress and detect impurities .
Advanced: What strategies enhance metabolic stability of this compound?
Methodological Answer:
- Trifluoromethyl Incorporation : Introduce CF groups at metabolically vulnerable sites (e.g., replacing methyl with trifluoromethyl) to slow hepatic degradation .
- Deuterium Labeling : Replace labile hydrogen atoms (e.g., in the ethylthio linker) with deuterium to reduce CYP450-mediated oxidation .
- Microsomal Assays : Test stability in human liver microsomes (HLM) with NADPH cofactor; optimize half-life (>60 min) via structural tweaks .
Basic: How can solubility challenges in aqueous buffers be addressed?
Methodological Answer:
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to improve solubility without inducing cytotoxicity .
- pH Adjustment : Prepare sodium or hydrochloride salts of the carboxamide group for enhanced aqueous solubility (e.g., pH 7.4 PBS) .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to increase bioavailability .
Advanced: What methods identify enzyme targets for this compound in proteomic studies?
Methodological Answer:
- Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose beads to pull down binding proteins from cell lysates .
- Activity-Based Protein Profiling (ABPP) : Use fluorescent or biotinylated probes to label enzymes inhibited by the compound in live cells .
- Cryo-EM/X-ray Crystallography : Resolve co-crystal structures with candidate targets (e.g., kinases) to map binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
